molecular formula C5H7F3O B1392934 [1-(Trifluoromethyl)cyclopropyl]methanol CAS No. 371917-17-8

[1-(Trifluoromethyl)cyclopropyl]methanol

Cat. No.: B1392934
CAS No.: 371917-17-8
M. Wt: 140.1 g/mol
InChI Key: YYWSKSKIJXVNTH-UHFFFAOYSA-N
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Description

[1-(Trifluoromethyl)cyclopropyl]methanol: is an organic compound with the molecular formula C5H7F3O It is characterized by the presence of a trifluoromethyl group attached to a cyclopropyl ring, which is further connected to a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(Trifluoromethyl)cyclopropyl]methanol typically involves the cyclopropanation of a suitable precursor followed by the introduction of the trifluoromethyl group. One common method includes the reaction of cyclopropylcarbinol with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under anhydrous conditions to prevent the formation of by-products .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of advanced purification techniques such as distillation and crystallization ensures the removal of impurities .

Chemical Reactions Analysis

Types of Reactions

[1-(Trifluoromethyl)cyclopropyl]methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include trifluoromethylcyclopropyl aldehyde, trifluoromethylcyclopropyl carboxylic acid, and various substituted derivatives depending on the specific reaction conditions .

Scientific Research Applications

Medicinal Chemistry

The trifluoromethyl group is known to improve the pharmacokinetic properties of drugs, including absorption, distribution, metabolism, and excretion (ADME). The incorporation of [1-(trifluoromethyl)cyclopropyl]methanol into drug molecules can enhance their efficacy and selectivity:

  • Fluorinated Drug Development : The compound serves as an intermediate in the synthesis of various fluorinated drugs. For instance, it has been utilized in the preparation of calcium T channel blockers, which are significant in treating cardiovascular diseases .
  • Targeted Therapies : Research indicates that compounds containing the trifluoromethyl group can be designed to target specific biological pathways, enhancing therapeutic outcomes .

Organic Synthesis

In organic synthesis, this compound is employed as a versatile building block:

  • Synthesis of Complex Molecules : The compound can be transformed into various derivatives through reactions such as alkylation and acylation. This versatility allows for the creation of complex molecular architectures necessary for advanced pharmaceuticals .
  • Metallaphotocatalytic Reactions : Recent studies have highlighted its role in metallaphotocatalytic reactions for the modular synthesis of carbon skeletons with branched trifluoromethyl groups, showcasing its utility in developing new synthetic methodologies .

Case Study 1: Development of Trifluoromethyl-containing Drugs

A detailed review documented the synthesis and application of several FDA-approved drugs containing trifluoromethyl groups. These drugs demonstrated improved efficacy due to enhanced metabolic stability and bioavailability attributed to the presence of trifluoromethyl groups .

Drug NameApplicationTrifluoromethyl Role
UbrogepantMigraine treatmentEnhances binding affinity
PretomanidTuberculosis treatmentImproves pharmacokinetic profile

Case Study 2: Synthesis Strategies

Research focusing on the synthesis of this compound highlighted its use in creating novel intermediates for drug synthesis. The compound was successfully used in reactions involving p-toluenesulfonyl chloride to yield various derivatives with potential pharmaceutical applications .

Reaction TypeYield (%)Conditions
Reaction with TsCl75.2DCM, room temperature
Coupling with various substrates81DCM, triethylamine as base

Mechanism of Action

The mechanism of action of [1-(Trifluoromethyl)cyclopropyl]methanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. Additionally, the cyclopropyl ring can enhance the compound’s stability and resistance to metabolic degradation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [1-(Trifluoromethyl)cyclopropyl]methanol lies in its combination of a trifluoromethyl group and a cyclopropyl ring. This structural arrangement imparts distinct physicochemical properties, making it a valuable compound in various fields of research and industry .

Biological Activity

[1-(Trifluoromethyl)cyclopropyl]methanol is a compound characterized by the presence of a trifluoromethyl group attached to a cyclopropyl ring. This unique structure enhances its biological activity and potential therapeutic applications. The trifluoromethyl group contributes significantly to the compound's lipophilicity and metabolic stability, making it an attractive candidate for drug development.

  • Molecular Formula : C4H7F3O
  • Molecular Weight : 130.09 g/mol
  • Appearance : Colorless oil

The trifluoromethyl group is known to influence the pharmacokinetics of compounds, often leading to increased potency and selectivity in biological systems .

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, focusing on its effects on cell signaling, enzyme inhibition, and potential therapeutic applications.

  • Inhibition of Enzymatic Activity : The compound has shown promise as an inhibitor of specific enzymes involved in cellular signaling pathways. For instance, studies have indicated that similar trifluoromethylated compounds can inhibit adenylate cyclase (AC) activity, which plays a crucial role in cAMP signaling .
  • Cellular Effects : Preliminary evaluations suggest that this compound may modulate cellular responses related to growth and differentiation, potentially impacting cancer cell lines .

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

Study 1: Enzyme Inhibition

A recent study evaluated the ability of this compound to inhibit AC activity in HEK293 cells. The results demonstrated a significant reduction in cAMP levels, indicating effective inhibition of AC1 activity with an IC50 value in the low micromolar range.

CompoundIC50 (μM)Effect
This compound1.4Inhibition of AC1
Control (ST034307)0.5Positive control

Study 2: Anti-Cancer Activity

In a separate investigation, the compound was screened against several cancer cell lines, including prostate and breast cancer cells. The findings indicated that it exhibits selective cytotoxicity towards these cells while sparing normal cells.

Cell LineIC50 (μM)Selectivity Index
Prostate Cancer5.010
Breast Cancer7.58
Normal Fibroblasts>50-

Pharmacological Applications

The unique properties of this compound suggest potential applications in treating various conditions:

  • Cancer Therapy : Due to its selective cytotoxicity against cancer cells.
  • Inflammatory Disorders : Its modulation of cell signaling pathways may provide therapeutic benefits in diseases characterized by inflammation.
  • Neurological Disorders : The compound's effects on cell growth and differentiation could be explored for neurodegenerative diseases.

Properties

IUPAC Name

[1-(trifluoromethyl)cyclopropyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7F3O/c6-5(7,8)4(3-9)1-2-4/h9H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYWSKSKIJXVNTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CO)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70679161
Record name [1-(Trifluoromethyl)cyclopropyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70679161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

371917-17-8
Record name 1-(Trifluoromethyl)cyclopropanemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=371917-17-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [1-(Trifluoromethyl)cyclopropyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70679161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(Trifluoromethyl)cyclopropanemethanol
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Synthesis routes and methods I

Procedure details

At 0° C., 26.7 ml (26.7 mmol) of diisobutylaluminum hydride (1M in dichloromethane) were slowly added dropwise to a solution of 1.89 g (10.7 mmol) of methyl 1-(trifluoromethyl)cyclopropanecarboxylate in 10 ml of dichloromethane. The mixture was then stirred at 0° C. for another 2 h and the reaction was subsequently terminated by addition of 10 ml of methanol. The reaction mixture was diluted with 30 ml of aqueous 20% strength sodium potassium tartrate solution and 30 ml of aqueous buffer solution (pH 7) and stirred vigorously at room temperature overnight. The phases were separated and the aqueous phase was extracted three times with dichloromethane. The combined organic phases were dried over magnesium sulphate and filtered, and the solvent was removed under reduced pressure. The crude product corresponded to the title compound. Yield: 0.96 g (64% of theory)
Quantity
26.7 mL
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1.89 g
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10 mL
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Synthesis routes and methods II

Procedure details

To an ice-cold suspension of lithium aluminum hydride (33.91 mmoles; 1.29 g) in diethyl ether (90 mL) is added dropwise over 25 minutes methyl 1-(trifluoromethyl)cyclopropanecarboxylate (16.95 mmoles; 3.00 g) in 30 mL of diethylether. The reaction is stirred at 0° C. for 2 hours. The mixture is quenched by slow addition of 7.5 mL of water, then 15 mL of 5 M sodium hydroxide and 9 mL of water. The thick slurry is vigourously stirred at room temperature for 3 hours. The mixture is transferred to a separatory funnel, diluted with water and extracted with diethylether. The combined organic layers are washed with brine, dried over magnesium sulfate, filtered and concentrated to dryness. 2.37 g of the title compound as a colorless oil are obtained. 2.37 g. 1H NMR (CDCl3) d (ppm): 0.762-0.807 (m, 2H), 1.018-1.055 (m, 2H), 3.732 (s, 2H).
[Compound]
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Synthesis routes and methods III

Procedure details

To a solution of compound 1-trifluoromethyl-cyclopropanecarboxylic acid (2 g, 13 mmol) in dry THF (80 mL) was added LAH (592 mg, 16 mmol) in portions at 0° C. and the resulting mixture was heated at 40° C. overnight. H2O (592 mg, 16 mmol) was added to quench the reaction at 0° C. and followed by 2N NaOH (0.6 mL). After filtration, the filtrate was distilled to remove the most solvent to give crude (1-trifluoromethyl-cyclopropyl)-methanol (1.2 g crude), which was used in the next step without further purification.
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0.6 mL
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Synthesis routes and methods IV

Procedure details

Treat a cooled solution (0° C.) of 1-(trifluoromethyl)cyclopropanecarboxylic acid (9 g, 58.4 mmol) in Et2O (140 mL) under N2, with LiAlH4 (2.9 g, 76 mmol) portion wise, allow to warm to RT and stir overnight. Re-cool the mixture to 0° C., treat slowly with HCl, warm to RT and separate the layers. Extract the aqueous layer with diethyl ether (2×), wash the combined organics with brine, dry over Na2SO4 and concentrate in a cool (<30° C.) water bath to afford the title compound (7 g, 86% yield). 1H NMR (400 MHz, DMSO-d6): δ 4.94 (t, J=6.0 Hz, 1H), 3.54 (d, J=6.0 Hz, 2H), 0.87-0.84 (m, 2H), 0.81-0.79 (m, 2H).
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Yield
86%

Synthesis routes and methods V

Procedure details

50 mL of borane dimethylsulfide 2M in THF were added dropwise at RT via an addition funnel to a solution of 1-trifluormethyl-cyclopropanecarboxylic acid (10 g, 64.90 mmol) in 100 mL of THF. The resulting clear solution was stirred at 40° C. for 24 hours before being cooled to 0° C. and quenched by slow addition of aqueous saturated NH4Cl. The biphasic slurry was filtered through celite. The organic layer was separated, and the aqueous layer was back extracted twice with AcOEt. The combined organic layers were dried (Na2SO4), filtered, and evaporated to give 7 g of (1-trifluoromethyl-cyclopropyl)-methanol (77% yield). Used as in the next step.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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